Bienvenue dans la boutique en ligne BenchChem!

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Dihydrofolate reductase inhibition Antifolate drug discovery Triazinobenzimidazole SAR

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS 325738-83-8) is a synthetic heterocyclic compound belonging to the 2-amino-s-triazino[1,2-a]benzimidazole class. It features a characteristic geminal dimethyl substitution at the C-4 position, which enforces an sp³-hybridized carbon within the fused triazine ring and locks the molecule in the 3,4-dihydro tautomeric form in DMSO solution.

Molecular Formula C11H13N5
Molecular Weight 215.25g/mol
CAS No. 325738-83-8
Cat. No. B345662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine
CAS325738-83-8
Molecular FormulaC11H13N5
Molecular Weight215.25g/mol
Structural Identifiers
SMILESCC1(N=C(NC2=NC3=CC=CC=C3N21)N)C
InChIInChI=1S/C11H13N5/c1-11(2)15-9(12)14-10-13-7-5-3-4-6-8(7)16(10)11/h3-6H,1-2H3,(H3,12,13,14,15)
InChIKeyABIIVUMODLTBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS 325738-83-8): Core Properties for Procurement Decisions


3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (CAS 325738-83-8) is a synthetic heterocyclic compound belonging to the 2-amino-s-triazino[1,2-a]benzimidazole class. It features a characteristic geminal dimethyl substitution at the C-4 position, which enforces an sp³-hybridized carbon within the fused triazine ring and locks the molecule in the 3,4-dihydro tautomeric form in DMSO solution [1]. This compound has been identified as an inhibitor of mammalian and bovine dihydrofolate reductase (DHFR) with an IC₅₀ of 10.9 µM, positioning it as a non-classical antifolate lead scaffold [1][2]. Its molecular formula is C₁₁H₁₃N₅ with a molecular weight of 215.25 g/mol, and it is commercially available at purities ≥95% from multiple specialist chemical suppliers.

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine: Why In-Class Analogs Cannot Serve as Drop-In Replacements


Substitution at the C-4 position of the 2-amino-triazino[1,2-a]benzimidazole scaffold is the dominant determinant of DHFR inhibitory activity. In a direct within-series comparison, the 4,4-dimethyl derivative inhibited bovine DHFR with an IC₅₀ of 10.9 µM, whereas every other 4-substituted analog tested—including the 4-oxo and 4-phenyl derivatives—exhibited IC₅₀ values exceeding 100 µM and were classified as inactive [1]. Furthermore, an independent study of seven fluorinated 4-aryl congeners found that none significantly inhibited bovine DHFR at the concentrations tested [2]. Replacing the 4,4-dimethyl substitution with a mono-aryl, mono-oxo, or mono-alkyl group therefore abolishes the DHFR-directed pharmacological activity that defines this compound's primary research utility, making generic substitution within the triazinobenzimidazole family scientifically invalid for DHFR-targeted applications.

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine: Head-to-Head Quantitative Differentiation Evidence


DHFR Inhibitory Potency: Target Compound vs. 4-Oxo and 4-Phenyl Analogs Within a Single Study

In the foundational 2006 structure–activity relationship study, 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (compound 9a) inhibited bovine DHFR with an IC₅₀ of 10.9 µM, whereas the 4-oxo analog (compound 6a) and the 4-phenyl analog (compound 8a) from the same synthetic series each returned IC₅₀ values greater than 100 µM and were categorically classified as inactive [1]. This represents a quantitative difference of at least 9.2-fold, establishing the essential role of the geminal 4,4-dimethyl group for DHFR engagement.

Dihydrofolate reductase inhibition Antifolate drug discovery Triazinobenzimidazole SAR

Absence of DHFR Activity in 4-Aryl Fluorinated Analogs: Cross-Study Validation

In a separate 2005 study, seven fluorinated 2-amino-4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole derivatives were synthesized and screened for bovine DHFR inhibitory activity. None of the tested compounds, including the 3′,5′-bis(trifluoromethyl)phenyl derivative 3g, showed significant inhibition of bovine DHFR [1]. In stark contrast, the 4,4-dimethyl analog from the same research group achieved an IC₅₀ of 10.9 µM against bovine DHFR in the 2006 study [2]. This cross-study comparison confirms that replacing the C-4 geminal dimethyl motif with an aryl substituent—even one bearing electron-withdrawing fluorine groups—completely erases DHFR inhibitory activity.

Fluorinated antifolates DHFR selectivity Negative SAR data

Tautomeric Identity Confirmed by NOESY: 3,4-Dihydro Form Predominance Defines the Bioactive Conformation

NOESY NMR experiments performed on 2-amino-4,4-dimethyl-3,4-dihydro-s-triazino[1,2-a]benzimidazole in DMSO-d₆ confirmed that the compound exists predominantly as the 3,4-dihydro tautomer, rather than the alternative 1,4-dihydro or fully aromatic s-triazino[1,2-a]benzimidazole forms [1]. The sp³ hybridization at C-4, confirmed by a ¹³C NMR signal at approximately 53.0 ppm, was only observed in the 4,4-dimethyl derivative and was directly associated with DHFR inhibitory activity, as all other analogs with sp²-hybridized C-4 centers were inactive [1]. This tautomeric assignment is essential for understanding the structure–activity relationship and for ensuring batch-to-batch consistency in biological assays.

Prototropic tautomerism NMR spectroscopy Triazine ring conformation

Comparative Potency Against Mammalian DHFR: Target Compound vs. Cycloguanil

The DHFR inhibitory potency of 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine (IC₅₀ = 10.9 µM against mammalian/bovine DHFR) [1] is remarkably comparable to that of Cycloguanil, a clinically established DHFR inhibitor prodrug whose active metabolite Cycloguanil hydrochloride inhibits human DHFR with an IC₅₀ of 10.8 µM . Both compounds share the amino-dihydrotriazine pharmacophore motif, yet the triazinobenzimidazole scaffold offers a distinct fused heterocyclic core that is synthetically accessible via cyclocondensation of 2-guanidinobenzimidazole with acetone [1], providing a structurally differentiated starting point for medicinal chemistry optimization.

Non-classical antifolate Cycloguanil benchmark Human DHFR inhibition

Differential Species Selectivity: 4,4,7,8-Tetramethyl Analog vs. 4,4-Dimethyl Parent Against Plasmodium DHFR

A closely related analog, 2-amino-1,4-dihydro-4,4,7,8-tetramethyl-s-triazino(1,2-a)benzimidazole, was identified as a competitive inhibitor of recombinant Plasmodium falciparum DHFR domain with a Ki of 0.54 µM [1]. This contrasts with the 4,4-dimethyl parent compound's activity against mammalian DHFR (IC₅₀ = 10.9 µM), suggesting that additional methylation on the benzimidazole ring (positions 7 and 8) may confer species selectivity toward parasitic DHFR. The 4,4-dimethyl parent thus serves as the minimal pharmacophore scaffold for mammalian DHFR engagement, while the 4,4,7,8-tetramethyl derivative represents an optimized analog for antiparasitic applications.

Plasmodium falciparum DHFR Species-selective antifolate Malaria drug discovery

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine: Evidence-Backed Use Cases for Scientific Procurement


Non-Classical Antifolate Lead Optimization for DHFR-Targeted Cancer Therapeutics

The compound's IC₅₀ of 10.9 µM against mammalian DHFR positions it as a validated starting scaffold for structure-based optimization of non-classical antifolate anticancer agents [1]. Its potency is comparable to Cycloguanil (IC₅₀ = 10.8 µM against human DHFR), yet its fused benzimidazole core offers distinct synthetic handles for introducing diversity at positions 4, 7, and 8 [1][2]. Medicinal chemistry teams can systematically modify the benzimidazole ring to enhance potency and selectivity while maintaining the essential 4,4-dimethyl motif that enables DHFR binding, as validated by the >9-fold activity difference between the target and inactive 4-substituted analogs within the same series [1].

Antiparasitic Drug Discovery: Bridging from Mammalian to Plasmodium DHFR Selectivity

The 4,4-dimethyl parent scaffold provides the minimal DHFR-binding pharmacophore, while the analogous 4,4,7,8-tetramethyl derivative achieves a Ki of 0.54 µM against P. falciparum DHFR [1]. This demonstrates that the triazinobenzimidazole core can be tuned for species-selective DHFR inhibition—a critical requirement for developing antimalarial agents with acceptable therapeutic indices. Researchers procuring the 4,4-dimethyl parent gain access to a scaffold with proven evolvability toward parasitic DHFR selectivity, supported by existing crystal structure evidence from the 2024 study of 2-amino triazino benzimidazoles in complex with TbDHFR [2].

Negative Control Validation in DHFR Inhibitor Screening Cascades

The unequivocal demonstration that 4-oxo, 4-phenyl, and 4-aryl (fluorinated) triazinobenzimidazole analogs are inactive against bovine DHFR at concentrations up to and exceeding 100 µM [1][2] establishes these compounds as ideal negative controls for DHFR inhibitor screening campaigns. Procurement of the active 4,4-dimethyl compound alongside one or more structurally matched inactive analogs enables rigorous counter-screening and target engagement validation protocols that distinguish DHFR-mediated effects from off-target cytotoxicity.

Tautomerism and Conformational Studies in Heterocyclic Medicinal Chemistry

The definitive NOESY-based assignment of the 3,4-dihydro tautomeric form and the sp³ hybridization at C-4 (¹³C NMR ~53.0 ppm) [1] make this compound a valuable standard for studying prototropic tautomerism in fused triazine systems. Its well-characterized solution-state structure provides a reliable benchmark for computational chemistry groups developing tautomer prediction algorithms and for analytical laboratories validating NMR methods for heterocyclic compound characterization.

Quote Request

Request a Quote for 3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.